molecular formula C15H24ClNO3 B1195309 Etilefrine pivalate hydrochloride CAS No. 42145-91-5

Etilefrine pivalate hydrochloride

Cat. No. B1195309
CAS RN: 42145-91-5
M. Wt: 301.81 g/mol
InChI Key: ZNCLKRBVDTXBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.

Scientific Research Applications

Prodrug Characteristics and Vasoconstrictive Activity

Etilefrine pivalate is identified as a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. It is hydrolyzed into etilefrine, which then activates alpha-1-adrenergic receptors in the vasculature, leading to smooth muscle contraction. This results in a decrease in venous pooling and an increase in blood pressure. Additionally, it may stimulate beta-1 adrenergic receptors, contributing to positive chronotropic and inotropic effects (Etilefrine Pivalate, 2020).

Pharmacodynamics in Orthostatic Syndrome

A study explored the pharmacodynamics of etilefrine pivalate in individuals with orthostatic syndrome. It was observed that etilefrine pivalate could stabilize blood pressure and reduce pathological heart rate increases in patients with orthostatic syndrome (J. Hengstmann, T. Brecht, & W. Ewers, 1986).

Comparative Effectiveness in Animals

Research comparing etilefrine pivalate (Ep) and etilefrine (E) in cats and dogs found that Ep and E had qualitatively equal effects on circulation. Interestingly, Ep was more effective after oral or intraduodenal application, suggesting differences in bioavailability and metabolic processing (R. Eisenburger, K. Seibel, & H. Hampel, 1985).

Long-Term Effects in Humans

A long-term trial comparing etilefrine pivalate and etilefrine in humans with orthostatic dysregulation showed that etilefrine pivalate, in equimolar doses, was nearly twice as active as etilefrine. This supports the hypothesis that pivalic acid acylation of etilefrine inhibits first-pass inactivation almost completely (W. Jansen, K. Seibel, & M. Bühling, 1985).

Buccal Administration Studies

Studies on buccal administration of etilefrine hydrochloride in rats indicated that this administration route might be an effective alternative to conventional methods. Buccal application showed absolute bioavailability of more than 20%, which is significantly higher compared to intragastric administration (H. Onishi & O. Sakata, 2018).

Role in Migraine Therapy

A study on migraine therapy indicated that etilefrine pivalate significantly reduced the number of migraine attacks and their duration in hypotensive patients, presenting it as an effective therapeutic option for such cases (A. Cruz, M. Bühling, & K. Seibel, 1985).

Advanced Dosage Forms

Research focusing on the preparation of orally fast-dissolving tablets of etilefrine hydrochloride aimed to achieve more efficient absorption and overcome limitations of existing dosage forms. Such advancements suggest the potential for improved therapeutic application (O. Sakata & H. Onishi, 2020).

Synthesis and Stability Studies

A study on the synthesis of 3'-(O-acyl) derivatives of etilefrine showed that the 3'-(O-pivaloyl) derivative, in particular, had favorable solubility, lipophilicity, and marked stability against enzymatic cleavage in blood, with a high rate of hydrolysis in the liver (J. Wagner, H. Grill, & D. Henschler, 1980).

properties

CAS RN

42145-91-5

Product Name

Etilefrine pivalate hydrochloride

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H

InChI Key

ZNCLKRBVDTXBCF-UHFFFAOYSA-N

SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl

Canonical SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl

Other CAS RN

78425-92-0

Related CAS

709-55-7 (Parent)

synonyms

Adrenam
Adrianol, Ethyl
Bioflutin
Cardanat
Circupon
Effortil
Efortil
Ethyl Adrianol
Ethyladrianol
Ethylnorphenylephrine
Ethylphenylephrine
Eti Puren
Eti-Puren
etil von ct
Etilefrin
Etilefrin AL
Etilefrin ratiopharm
Etilefrin-ratiopharm
Etilefrine
Etilefrine Hydrochloride
Etilefrine Pivalate Hydrochloride
Fetanol
Hydrochloride, Etilefrine
Hydrochloride, Etilefrine Pivalate
Phetanol
Pivalate Hydrochloride, Etilefrine
Thomasin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etilefrine pivalate hydrochloride
Reactant of Route 2
Reactant of Route 2
Etilefrine pivalate hydrochloride
Reactant of Route 3
Reactant of Route 3
Etilefrine pivalate hydrochloride
Reactant of Route 4
Etilefrine pivalate hydrochloride
Reactant of Route 5
Etilefrine pivalate hydrochloride
Reactant of Route 6
Reactant of Route 6
Etilefrine pivalate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.